Ethyl 6-methyl-1-benzothiophene-2-carboxylate
CAS No.: 82787-72-2
Cat. No.: VC3185872
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82787-72-2 |
---|---|
Molecular Formula | C12H12O2S |
Molecular Weight | 220.29 g/mol |
IUPAC Name | ethyl 6-methyl-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 |
Standard InChI Key | TUWHNNNICNHLOV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C |
Introduction
Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a heterocyclic organic compound belonging to the benzothiophene family. It consists of a benzene ring fused to a thiophene ring, with a methyl group at the 6-position and an ethyl ester group at the 2-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which can then be hydrolyzed and further modified to obtain the desired compound.
Chemical Reactions
Ethyl 6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including oxidation and reduction. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Applications and Future Directions
Given its biological activities, ethyl 6-methyl-1-benzothiophene-2-carboxylate holds potential for therapeutic applications. Further research is needed to fully explore its pharmacological effects and to develop it into a viable drug candidate. Additionally, its structural modifications could lead to the discovery of new compounds with improved efficacy and safety profiles.
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